molecular formula C19H34O B073033 (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol CAS No. 1224-29-9

(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol

Cat. No. B073033
CAS RN: 1224-29-9
M. Wt: 278.5 g/mol
InChI Key: SYSLVOJDLSPMRG-KSPMYQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one, or simply as 5α-androstan-3-one. In

Scientific Research Applications

(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the development of new drugs and therapies. It has also been studied for its potential use as a hormone replacement therapy for men with low testosterone levels.

Mechanism Of Action

The mechanism of action of (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol involves binding to androgen receptors in the body. This binding activates the androgen receptor, leading to changes in gene expression and cellular function. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the body.

Biochemical And Physiological Effects

(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that it can be difficult to work with due to its high potency. Careful handling and safety precautions are necessary to ensure the safety of researchers.

Future Directions

There are many potential future directions for research on (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol. One area of research could focus on its potential use as a hormone replacement therapy for men with low testosterone levels. Another area of research could focus on its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs and therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

The synthesis of (4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol can be achieved through several methods. One of the most commonly used methods involves the reduction of 5α-androstan-3,17-dione using sodium borohydride in the presence of a solvent such as ethanol or methanol. This method has been shown to yield high purity and high yield of the desired compound.

properties

CAS RN

1224-29-9

Product Name

(4Ar,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

(4aR,4bS,8aS,9R,10aS)-1,1,4a,7,7-pentamethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthren-9-ol

InChI

InChI=1S/C19H34O/c1-17(2)10-7-14-13(12-17)15(20)11-16-18(3,4)8-6-9-19(14,16)5/h13-16,20H,6-12H2,1-5H3/t13-,14-,15+,16-,19+/m0/s1

InChI Key

SYSLVOJDLSPMRG-KSPMYQCISA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1C[C@H]([C@@H]3[C@@H]2CCC(C3)(C)C)O)(C)C

SMILES

CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C

Canonical SMILES

CC1(CCC2C(C1)C(CC3C2(CCCC3(C)C)C)O)C

synonyms

13,13-Dimethylpodocarpan-7α-ol

Origin of Product

United States

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